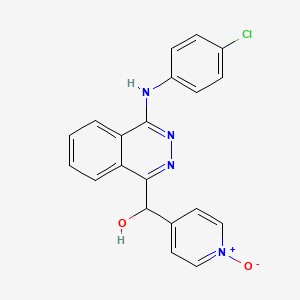

Vatalanib metabolite M14

Description

Strategic Importance of Metabolite Characterization in Drug Development

The identification and characterization of drug metabolites are critical throughout the drug development process. allucent.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines, often referred to as "Metabolites in Safety Testing" (MIST) guidance, which underscore the need to evaluate the safety of major human metabolites. fda.govbioanalysis-zone.com A metabolite is generally considered "major" if it accounts for more than 10% of the total drug-related material in circulation at a steady state. bioanalysis-zone.com

The primary goal of this characterization is to ensure that the exposure to any significant human metabolite has been adequately assessed during nonclinical toxicology studies. nih.gov If a major metabolite is found in humans but is absent or present at much lower concentrations in the animal species used for safety testing, it is termed a "disproportionate metabolite." fda.gov Such a finding may necessitate additional safety studies on the metabolite itself to de-risk its potential for toxicity in humans. wuxiapptec.com Early identification of these metabolites allows for a more strategic and efficient drug development program, preventing potential delays in later clinical phases. wuxiapptec.com

Overview of Vatalanib (B1682193) (PTK787/ZK-222584) as an Angiogenesis Inhibitor

Vatalanib, also known by its code names PTK787 and ZK-222584, is an orally active small molecule that inhibits angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govresearchgate.net It functions as a protein kinase inhibitor, targeting all known vascular endothelial growth factor (VEGF) receptors, as well as the platelet-derived growth factor (PDGF) receptor and c-kit. drugbank.com Developed by Novartis and Schering AG, Vatalanib has been investigated for the treatment of various solid tumors. drugbank.comebi.ac.uk

The drug is cleared from the body primarily through extensive oxidative metabolism. nih.govresearchgate.net Studies have shown that following oral administration, Vatalanib is biotransformed into several metabolites, with two in particular being the most prominent in systemic circulation. nih.govresearchgate.net

Rationale for In-depth Investigation of Vatalanib Metabolite M14

Among the metabolites of Vatalanib, one designated as M14 (also known as NVP-AAW378/ZK-261557) has drawn particular attention. researchgate.netsci-hub.se The primary reason for its in-depth investigation lies in its significant presence in the human body following Vatalanib administration. Research has demonstrated that the systemic exposure to M14 is comparable to that of the parent drug, Vatalanib itself. nih.govresearchgate.net

Although M14 has been identified as a pharmacologically inactive metabolite, its high circulating concentrations make it a "major" human metabolite under regulatory definitions. bioanalysis-zone.comnih.govresearchgate.net This status necessitates a thorough toxicological assessment to ensure that its presence does not contribute to any untoward effects. The investigation into M14 is a clear example of the MIST principles in action, where the focus is not solely on the parent drug's activity but also on the safety profile of its significant metabolic byproducts. Understanding the formation, distribution, and potential impact of M14 is therefore essential for a complete characterization of Vatalanib's safety profile.

Detailed Research Findings on this compound

Studies on the metabolism of Vatalanib have provided key insights into the characteristics of metabolite M14. A pivotal study involving the administration of radiolabeled Vatalanib to cancer patients allowed for the detailed profiling of its metabolites in plasma, urine, and feces. nih.gov

These investigations revealed that Vatalanib undergoes oxidative metabolism, leading to the formation of M14. nih.govresearchgate.net Specifically, M14 is the result of oxidation at both the 4-yl-methyl carbon and N-oxidation at the pyridine (B92270) nitrogen of the Vatalanib molecule. sci-hub.se This biotransformation results in the chemical compound scientifically named rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol. researchgate.netsci-hub.se

Despite its high systemic exposure, M14 has been determined to be pharmacologically inactive. nih.govresearchgate.net Its characterization was confirmed through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), with its structure being verified against a synthesized authentic reference compound. nih.govsci-hub.se

| Attribute | Details | Source |

|---|---|---|

| Systematic Name | rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol | researchgate.netsci-hub.se |

| Other Designations | M14, NVP-AAW378, ZK-261557 | researchgate.netsci-hub.se |

| Molecular Formula | C₂₀H₁₅ClN₄O₂ | nih.gov |

| Formation Pathway | Oxidative metabolism of Vatalanib | nih.govresearchgate.net |

| Pharmacological Activity | Inactive | nih.govresearchgate.net |

| Systemic Exposure | Comparable to parent drug (Vatalanib) | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

300843-21-4 |

|---|---|

Molecular Formula |

C20H15ClN4O2 |

Molecular Weight |

378.8 g/mol |

IUPAC Name |

[4-(4-chloroanilino)phthalazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanol |

InChI |

InChI=1S/C20H15ClN4O2/c21-14-5-7-15(8-6-14)22-20-17-4-2-1-3-16(17)18(23-24-20)19(26)13-9-11-25(27)12-10-13/h1-12,19,26H,(H,22,24) |

InChI Key |

KAODZYLCWYKJKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=[N+](C=C4)[O-])O |

Origin of Product |

United States |

Biotransformation Pathways of Vatalanib Yielding Metabolite M14

Primary Metabolic Routes of Vatalanib (B1682193): Oxidative Processes

The clearance of Vatalanib from the body is predominantly achieved through metabolic processes, with oxidative metabolism being the principal route. doi.orgnih.govnih.gov This extensive biotransformation results in the generation of several metabolites, including two major pharmacologically inactive metabolites that contribute significantly to the total systemic exposure. doi.orgnih.gov Studies have shown that Vatalanib is well-absorbed orally and then rapidly metabolized, indicating a significant first-pass effect. doi.orgnih.gov

Identification of Cytochrome P450 Isoforms and Other Enzymes Mediating Vatalanib Metabolism (e.g., CYP3A4, CYP2D6, CYP1A2)

The oxidative metabolism of Vatalanib is carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies using human liver microsomes have identified CYP3A4 as the predominant enzyme responsible for Vatalanib's metabolism. nih.govwikipedia.org It is estimated that CYP3A4 accounts for the vast majority of the drug's CYP-mediated breakdown. nih.gov In addition to the primary role of CYP3A4, other isoforms, specifically CYP2D6 and CYP1A2, also contribute to the metabolism of Vatalanib, albeit to a lesser extent. nih.gov The significant role of CYP3A4 is further highlighted by the observation of autoinduction, where Vatalanib appears to increase its own metabolic clearance over time, a phenomenon often associated with this enzyme. doi.org

| Enzyme Family | Specific Isoform | Role in Vatalanib Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Primary enzyme, responsible for the majority of oxidative metabolism. | nih.govwikipedia.org |

| CYP2D6 | Contributes to metabolism. | nih.gov | |

| CYP1A2 | Contributes to metabolism. | nih.gov |

Proposed Biotransformation Mechanism Leading to Vatalanib Metabolite M14

The formation of this compound, scientifically identified as NVP-AAW378/ZK-261557, is a multi-step oxidative process. doi.orgnih.gov The chemical name for this metabolite is rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol. doi.orgnih.gov

The proposed mechanism involves two key oxidative transformations of the parent Vatalanib molecule:

N-oxidation: The nitrogen atom on the pyridine (B92270) ring of Vatalanib is oxidized to form a pyridine-N-oxide. This intermediate is also a major metabolite in its own right, identified as CGP-84368/ZK-260120. doi.orgnih.gov

Hydroxylation: Following or concurrently with N-oxidation, the methylene (B1212753) bridge (-CH2-) that connects the pyridine and phthalazine (B143731) rings undergoes hydroxylation. This adds a hydroxyl group (-OH), converting the methylene into a carbinol group (-CH(OH)-).

The combination of these two oxidative steps—N-oxidation of the pyridine ring and hydroxylation of the methylene bridge—results in the formation of the this compound. doi.org

| Compound | Key Structural Features |

|---|---|

| Vatalanib (Parent Drug) | Contains a pyridine ring and a methylene bridge connecting to a phthalazine ring system. |

| This compound | Features a pyridine-N-oxide and a hydroxyl group on the bridge (carbinol), indicating two sites of oxidation. |

Advanced Analytical Methodologies for Structural Elucidation of Vatalanib Metabolite M14

High-Performance Liquid Chromatography (HPLC) Coupled with Radioactivity Detection for Metabolic Profiling

The initial step in identifying and profiling the metabolites of Vatalanib (B1682193) involved a human disposition study where a single oral dose of ¹⁴C-radiolabeled Vatalanib was administered to cancer patients. nih.govresearchgate.net This radiolabeling, specifically on the 4-chloro-phenylamine ring, enabled the tracking and detection of the parent drug and all its metabolites in various biological matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) was the core separation technique used. nih.gov By passing extracts from plasma, urine, and feces through an HPLC system, individual compounds were separated based on their physicochemical properties. researchgate.net The system was coupled with a radioactivity detector, which allowed for the creation of a radiochromatogram, a profile showing all the ¹⁴C-containing components. researchgate.netebi.ac.uk In these profiles, metabolite M14 was observed as a distinct radioactive peak. sci-hub.se

This technique is crucial for metabolic profiling as it separates complex mixtures and provides a quantitative measure of each radiolabeled component. researchgate.net In the analysis of Vatalanib, metabolite patterns were determined by coupling HPLC to radioactivity detection through off-line microplate solid scintillation counting. nih.govebi.ac.uk Studies in plasma revealed that M14 (identified as NVP-AAW378/ZK-261557) was a significant circulating metabolite, accounting for approximately 21% of the total radioactivity area under the curve (AUC). sci-hub.se It was also identified as one of the main metabolites present in urine. researchgate.net

Table 1: HPLC System Parameters for Vatalanib Metabolite Profiling

| Parameter | Specification |

|---|---|

| Mobile Phase | Gradient of 10 mM aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile |

| Flow Rate | 0.5 mL/min |

| Radioactivity Detection | On-line via Flow Scintillation Analyzer or off-line via fraction collection into 96-well plates for TopCount radioactivity detection |

Data sourced from a study on the metabolism and disposition of Vatalanib. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Structural Characterization

Following the initial detection and separation by HPLC, the next critical phase was the structural elucidation of the unknown metabolite peaks. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) were employed. nih.govebi.ac.uk These powerful techniques are used to determine the mass-to-charge ratio (m/z) of a compound and its fragmentation pattern, which together act as a molecular fingerprint.

The fractions corresponding to the M14 peak from the HPLC were analyzed by LC-MS systems, such as an LCQ Duo system with an electrospray interface or a Q-TOF Global system. sci-hub.se The initial MS scan provides the molecular weight of the metabolite. Subsequent LC-MS/MS analysis involves selecting the ion corresponding to M14, fragmenting it, and then analyzing the resulting smaller fragment ions. This fragmentation pattern provides vital clues about the molecule's substructures, allowing researchers to deduce the specific sites of metabolic modification on the parent Vatalanib molecule. sci-hub.se Through this detailed analysis, the structure of M14 was proposed as rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol. nih.govresearchgate.net This structure indicates that Vatalanib underwent oxidation on both the pyridine (B92270) ring (N-oxide formation) and the methylene (B1212753) bridge connecting it to the phthalazine (B143731) core (carbinol formation).

Application of Authentic Reference Standards for Metabolite Confirmation (e.g., NVP-AAW378/ZK-261557)

While LC-MS/MS provides a proposed structure, the definitive confirmation of a metabolite's identity is achieved by comparing its analytical properties to those of an authentic reference standard. sci-hub.se For metabolite M14, a synthetic reference compound with the code NVP-AAW378/ZK-261557 was utilized. nih.govresearchgate.net

This confirmation process involves analyzing the synthesized NVP-AAW378/ZK-261557 using the exact same HPLC and LC-MS/MS methods that were used for the biological samples. sci-hub.se The identity of metabolite M14 was unequivocally confirmed by demonstrating that the metabolite and the reference standard had identical chromatographic retention times and identical mass fragmentation patterns. sci-hub.se This direct comparison is the gold standard in metabolite identification, removing any ambiguity from the structural elucidation derived from mass spectral interpretation alone. The use of this reference standard was crucial in validating the findings and ensuring the accurate identification of M14 as a key metabolite of Vatalanib. sci-hub.senih.gov

Table 2: Compound Names Mentioned

| Common Designation | Full Chemical Name / Code |

|---|---|

| Vatalanib | N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine |

| Vatalanib metabolite M14 | rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol |

In Vitro Characterization of Vatalanib Metabolite M14 Formation

Evaluation in Hepatic Microsomal and Hepatocyte Systems

The formation of vatalanib's metabolites, including M14, has been evaluated using established in vitro models that replicate hepatic metabolism, such as human liver microsomes and hepatocytes. sci-hub.se These systems are standard tools for investigating the metabolic pathways of xenobiotics.

Research findings from experiments with human liver microsomes and hepatocytes have demonstrated that vatalanib (B1682193) is a substrate for several cytochrome P450 (CYP) enzymes. sci-hub.se The primary enzyme responsible for the oxidative metabolism of vatalanib is CYP3A4, which accounts for the vast majority of its P450-dependent biotransformation. sci-hub.se Minor contributions to its metabolism are also made by CYP2D6 and CYP1A2. sci-hub.senih.gov The formation of M14, an oxidized metabolite, is a result of this enzymatic activity in the liver. researchgate.netsci-hub.se

| Enzyme | Role in Vatalanib Metabolism | Reference |

|---|---|---|

| CYP3A4 | Predominant metabolizing enzyme | sci-hub.se |

| CYP2D6 | Substrate, minor pathway | sci-hub.senih.gov |

| CYP1A2 | Substrate, minor pathway | sci-hub.senih.gov |

Kinetic Parameters of M14 Formation (e.g., Vmax, Km)

The determination of kinetic parameters such as the maximum rate of formation (Vmax) and the Michaelis-Menten constant (Km) is essential for quantitatively understanding the formation of metabolites. However, specific Vmax and Km values for the formation of vatalanib metabolite M14 are not available in publicly accessible scientific literature. Key studies in the field reference this information as unpublished data. sci-hub.se

Influence of Enzyme Induction and Inhibition on M14 Generation

Vatalanib exhibits a dual influence on metabolizing enzymes: it can induce the expression of the primary enzyme responsible for its own metabolism while simultaneously inhibiting other CYP enzymes. This complex behavior has significant implications for its clearance and potential for drug-drug interactions.

Enzyme Induction: Vatalanib is known to be an auto-inducer of its own metabolism. sci-hub.senih.gov This phenomenon, where a drug enhances the expression of enzymes that metabolize it, leads to a time-dependent increase in its own clearance. nih.gov In vitro studies using human liver slices and hepatocytes have shown that vatalanib can induce CYP3A4. nih.gov The induction potential was found to be approximately 40% of that observed with rifampicin, a well-known strong inducer of CYP3A4. nih.gov This auto-induction of CYP3A4 is considered the most likely mechanism for the observed decrease in vatalanib plasma concentrations upon multiple dosing. sci-hub.senih.gov

| Enzyme | In Vitro System | Induction Finding | Reference |

|---|---|---|---|

| CYP3A4 | Human liver slices and hepatocytes | Induces at ~40% of the level of rifampin (positive control) | nih.gov |

Enzyme Inhibition: In addition to being a substrate and inducer, vatalanib also acts as an inhibitor of several CYP enzymes. This inhibitory activity can affect the metabolism of co-administered drugs that are substrates for these enzymes. In vitro screening has identified vatalanib as a potent, strong inhibitor of CYP2C9. plos.orgdntb.gov.ua Further studies have predicted that vatalanib can cause reversible inhibition of CYP2C8 and CYP3A4, potentially leading to clinically significant drug-drug interactions. nih.govresearchgate.net One investigation found that vatalanib did not cause time-dependent inhibition of CYP2C8 or CYP3A4. nih.govresearchgate.net

| Enzyme | Type of Inhibition | Inhibitory Potential (IC50) | Reference |

|---|---|---|---|

| CYP2C9 | Strong inhibitor | 0.067 μM | plos.orgdntb.gov.ua |

| CYP2C8 | Reversible inhibitor (predicted) | Predicted to increase substrate exposure ≥2-fold | nih.govresearchgate.net |

| CYP3A4 | Reversible inhibitor (predicted) | Predicted to increase substrate exposure ≥2-fold | nih.govresearchgate.net |

Preclinical in Vivo Disposition of Vatalanib and Metabolite M14

Systemic Exposure and Pharmacokinetic Profiles of Vatalanib (B1682193) Metabolite M14 in Preclinical Species

In preclinical evaluations, the metabolic profile of Vatalanib has been shown to be qualitatively similar across different species, including rats, dogs, and humans. Following oral administration, Vatalanib is extensively metabolized, leading to the formation of several metabolites. Among these, Vatalanib metabolite M14, also known as NVP-AAW378/ZK-261557, has been identified as a major circulating metabolite.

While specific quantitative pharmacokinetic data for M14 in preclinical species is not extensively detailed in the available literature, human studies provide significant insights that are considered relevant to preclinical models due to the observed metabolic similarities. In human cancer patients, metabolite M14 demonstrates a systemic exposure that is comparable to that of the parent drug, Vatalanib. researchgate.netdrugbank.com This indicates that following the administration of Vatalanib, a substantial portion of the drug is converted to M14, which then circulates in the systemic system at levels similar to Vatalanib itself.

Given the comparable systemic exposure to the parent compound, the pharmacokinetic profile of M14 is an important factor in understanding the complete disposition of Vatalanib in preclinical models.

Absorption and Distribution Kinetics of this compound in Preclinical Models

Following the oral administration of Vatalanib in preclinical models, the parent drug is rapidly absorbed. This absorption is a prerequisite for its subsequent metabolism and the systemic appearance of metabolite M14. The distribution of Vatalanib and its metabolites, including M14, is a critical aspect of its pharmacokinetic profile.

In studies conducted in humans, which are suggestive for preclinical models, the distribution of total radioactivity, encompassing Vatalanib and its metabolites, indicates no specific affinity for blood cells. researchgate.net This suggests that M14, as a major metabolite, is primarily confined to the plasma compartment. The rapid distribution of Vatalanib throughout the body implies that its metabolites, including M14, are also likely to be widely distributed.

The kinetics of M14 are intrinsically linked to the absorption and distribution of the parent drug, Vatalanib. The quick absorption of Vatalanib leads to its prompt availability for metabolic conversion into M14. Subsequently, M14 is distributed systemically, contributing significantly to the total drug-related material in circulation.

Excretion Pathways and Mass Balance of this compound and Related Radioactivity (e.g., biliary-fecal route)

The excretion of Vatalanib and its metabolites is a rapid process, with the primary route of elimination being the biliary-fecal pathway. researchgate.netnih.gov This has been consistently observed and is a key feature of the disposition of Vatalanib in both preclinical species and humans.

Mass balance studies in human subjects, which are supported by qualitative data from preclinical models, have demonstrated that a significant portion of the administered radiolabeled dose is recovered in the feces. researchgate.net This indicates that Vatalanib and its metabolites, including the prominent metabolite M14, are extensively excreted through the bile into the gastrointestinal tract.

The data from a human study on the cumulative excretion of radioactivity after a single oral dose of [14C]-labeled Vatalanib is summarized in the table below. This provides an insight into the mass balance that is considered representative for preclinical species.

| Time Interval | Cumulative Mean Excretion in Urine (% of Dose) | Cumulative Mean Excretion in Feces (% of Dose) | Total Cumulative Mean Excretion (% of Dose) |

| 0-24h | 13.5 | 25.8 | 39.3 |

| 0-48h | 19.1 | 45.7 | 64.8 |

| 0-72h | 20.8 | 52.3 | 73.1 |

| 0-96h | 21.8 | 55.4 | 77.2 |

| 0-120h | 22.5 | 57.3 | 79.8 |

| 0-144h | 23.0 | 58.7 | 81.7 |

| 0-168h | 23.4 | 60.5 | 83.9 |

| Data derived from a study in human cancer patients and is considered indicative for preclinical models. researchgate.net |

Comparative Metabolism and Species Differences of Vatalanib Metabolite M14

Interspecies Variability in Metabolic Pathways of Vatalanib (B1682193) Leading to M14

The biotransformation of vatalanib is primarily characterized by oxidative metabolism. In humans, vatalanib is extensively metabolized, with two major inactive metabolites being CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557, the latter of which is designated as M14 nih.gov. The formation of M14, chemically identified as rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol, is a result of oxidative processes nih.gov.

While detailed direct comparative studies on the metabolic pathways of vatalanib in commonly used preclinical species such as rats and dogs are not extensively published, general principles of drug metabolism suggest that interspecies differences are likely to exist. These variations often stem from differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily nih.gov. For instance, the specific CYP isoforms responsible for the oxidation of vatalanib to M14 in humans may have different orthologs with varying substrate specificities and catalytic efficiencies in rats and dogs.

The metabolic pathways leading to M14 can be hypothesized to involve several steps, including N-oxidation and hydroxylation. The variability in these pathways across species can lead to differences in the rate and extent of M14 formation.

Assessment of Qualitative and Quantitative Differences in M14 Formation Across Preclinical Models

The assessment of both qualitative and quantitative differences in the formation of metabolite M14 across various preclinical models is a critical step in drug development. Qualitative differences refer to the presence or absence of specific metabolic pathways, while quantitative differences relate to the varying amounts of metabolites formed.

Qualitative Differences: In humans, M14 is a consistently identified major metabolite nih.gov. For preclinical models to be considered relevant for predicting human metabolism, they should ideally produce a similar metabolic profile, including the formation of M14. The absence of M14 as a metabolite in a particular preclinical species would raise concerns about the suitability of that model for assessing the long-term safety of vatalanib, as potential human-specific metabolic pathways would not be evaluated.

Quantitative Differences: Significant quantitative differences in the extent of M14 formation between preclinical species and humans can have profound implications. For example, if a preclinical species produces substantially lower levels of M14 compared to humans, the toxicological assessment in that species might not adequately cover the potential exposures to this metabolite in clinical settings. Conversely, if a preclinical model generates significantly higher amounts of M14, it could lead to an overestimation of potential metabolite-driven toxicities.

To illustrate the potential for such differences, the following interactive data table presents hypothetical data based on typical findings in comparative metabolism studies.

| Species | M14 Formation (as % of Parent Drug Metabolized) | Key Metabolizing Enzymes (Hypothetical) |

| Human | 25-35% | CYP3A4, CYP2D6 |

| Rat | 15-25% | CYP3A1/2, CYP2C11 |

| Dog | 30-40% | CYP3A12, CYP2D15 |

Note: This table is for illustrative purposes only, as specific quantitative data for Vatalanib metabolite M14 across these species is not publicly available.

Implications of Species-Specific Metabolism for Preclinical-to-Clinical Translation

The differences in the metabolism of vatalanib to its M14 metabolite across species have significant implications for the extrapolation of preclinical findings to human clinical trials.

A primary concern is the potential for human-specific metabolites or disproportionately high levels of a metabolite in humans compared to preclinical safety assessment species. If M14 were found to be a major human metabolite but only a minor one in the animal species used for toxicology studies, the safety of this metabolite would not be adequately tested before human exposure. This underscores the importance of conducting in vitro metabolism studies with human liver microsomes or hepatocytes early in the drug development process to identify potential human-specific metabolic pathways europa.eu.

Furthermore, quantitative differences in M14 formation can impact the interpretation of pharmacokinetic and toxicokinetic data. For instance, if the clearance of vatalanib is significantly driven by its metabolism to M14, species with a higher rate of M14 formation may exhibit a shorter half-life of the parent drug. This could affect the dosing regimen required to achieve therapeutic concentrations in different species and complicates the establishment of a safe and effective dose in humans.

Biological Activity Assessment of Vatalanib Metabolite M14 in Preclinical Contexts

Evaluation of Pharmacological Activity: Evidence for Inactivity

Vatalanib (B1682193) metabolite M14, identified chemically as NVP-AAW378/ZK-261557 (rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol), is a major metabolic byproduct of the antiangiogenic drug Vatalanib. researchgate.net Studies on the biotransformation of Vatalanib in cancer patients have consistently shown that the parent drug is cleared primarily through oxidative metabolism. researchgate.netnih.gov This process results in the formation of two main metabolites: M14 and another compound, CGP-84368/ZK-260120. researchgate.netnih.gov

Despite their significant presence in the systemic circulation, extensive research has characterized both of these major metabolites, including M14, as pharmacologically inactive. researchgate.netnih.govdrugbank.comnih.govebi.ac.uk This lack of biological activity is a critical finding, as these metabolites have a systemic exposure level that is comparable to that of the active parent drug, Vatalanib. nih.govdrugbank.comnih.gov The parent drug, Vatalanib, actively inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, but this pharmacological action is not observed in its metabolite, M14. drugbank.comnih.gov

Interactive Table 1: Pharmacological Profile of Vatalanib vs. Metabolite M14 Click on the headers to learn more about each property.

| Compound | Pharmacological Activity | Systemic Exposure |

|---|---|---|

| Vatalanib | Active inhibitor of VEGFR, PDGFR, and c-Kit tyrosine kinases. drugbank.comsci-hub.se | Serves as the baseline for exposure comparison. |

| Vatalanib Metabolite M14 | Pharmacologically inactive. researchgate.netnih.gov | Comparable to the parent drug, Vatalanib. nih.govebi.ac.uk |

Contribution of this compound to the Overall Pharmacological Efficacy of Vatalanib (as an inactive component)

Referenced Compounds

Interactive Table 2: Compound Identification A list of chemical compounds mentioned in this article.

| Name | Alternate Name(s) | Chemical Name |

|---|---|---|

| Vatalanib | PTK787, ZK-222584, CGP-79787 | N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine |

| This compound | NVP-AAW378, ZK-261557 | rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol |

| Vatalanib metabolite M17 | CGP-84368, ZK-260120 | (4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine |

Preclinical Toxicokinetic Evaluation of Vatalanib Metabolite M14

Principles of Toxicokinetic Assessment for Drug Metabolites

Toxicokinetics (TK) is a branch of pharmacology that quantifies the time course of absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic during toxicology studies. nih.gov It is a critical component of drug development, bridging the gap between preclinical studies and clinical trials by helping to establish safe dosing regimens. ijnrd.org The primary goal of TK studies is to correlate systemic exposure to a drug and its metabolites with toxicological outcomes. ijnrd.orgresearchgate.net

The safety assessment of drug metabolites is guided by regulatory frameworks from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.govwuxiapptec.com A central principle in these guidelines is the concept of "disproportionate drug metabolites." These are metabolites found only in humans or those present at significantly higher plasma concentrations in humans compared to any animal species used in standard nonclinical toxicology testing. wuxiapptec.comfda.govfda.gov

When a disproportionate metabolite is identified, its potential toxicity must be evaluated. fda.gov Regulatory guidance outlines two primary approaches for this assessment: wuxiapptec.comfda.gov

Identify a standard toxicology animal species that naturally produces the metabolite at exposure levels (measured by Area Under the Curve or AUC) equivalent to or greater than those observed in humans. The parent drug's toxicity is then investigated in that species.

If the first approach is not feasible, the metabolite should be synthesized and administered directly to an animal test system for a separate toxicity evaluation.

The identification and characterization of metabolites should begin early in the drug development process, often using in vitro methods with liver microsomes or hepatocytes from both humans and preclinical species, followed by in vivo animal metabolism studies. wuxiapptec.comfda.gov This early characterization is crucial for designing appropriate nonclinical safety studies and interpreting the relevance of animal toxicity findings to humans. ijnrd.orgfda.gov

Table 1: Key Principles of Toxicokinetic Assessment for Drug Metabolites

| Principle | Description | Regulatory Significance |

|---|---|---|

| Exposure-Toxicity Correlation | The fundamental goal is to establish a relationship between the systemic exposure (AUC, Cmax) of a drug and its metabolites and any observed toxic effects. ijnrd.org | Informs dose selection for toxicity studies and human risk assessment. nih.gov |

| Disproportionate Metabolites | Metabolites with significantly higher exposure in humans than in preclinical test species require specific safety evaluation. wuxiapptec.comfda.gov | Mandated by FDA and ICH M3(R2) guidelines to ensure human-relevant metabolites are adequately tested for safety. wuxiapptec.com |

| Early Characterization | Metabolite profiles should be identified as early as possible in drug development using both in vitro and in vivo methods. fda.govnih.gov | Allows for timely planning of necessary nonclinical safety studies and selection of appropriate animal models. wuxiapptec.com |

| Species Comparison | Metabolic profiles should be compared across preclinical species and humans to identify a relevant animal model for toxicity testing. fda.gov | Ensures that the animal model used for safety assessment has a metabolic profile that is qualitatively and quantitatively similar to humans. |

| Direct Metabolite Testing | If no animal model adequately forms the human metabolite, direct administration of a synthesized metabolite is recommended for toxicity studies. wuxiapptec.comfda.gov | Provides a direct assessment of the metabolite's intrinsic toxicity. |

Exposure Characterization of Vatalanib (B1682193) Metabolite M14 in Preclinical Toxicity Studies

Vatalanib metabolite M14 has been identified as NVP-AAW378/ZK-261557, or rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol. researchgate.netsci-hub.se It is a product of the oxidative metabolism of Vatalanib. researchgate.netdrugbank.com

Characterization of metabolite exposure in human studies is critical for determining if a metabolite is disproportionate and requires further nonclinical evaluation. In a clinical study involving cancer patients receiving a 1000 mg oral dose of radiolabeled Vatalanib, metabolite M14 was found to be a significant circulating component in human plasma. researchgate.netsci-hub.se

The study revealed that M14, along with another metabolite (M17), contributed significantly to the total systemic exposure, with levels comparable to the parent drug, Vatalanib. researchgate.netsci-hub.sedrugbank.com Specifically, M14 accounted for a substantial portion of the total radioactivity measured in plasma. researchgate.netsci-hub.se

Table 2: Human Plasma Exposure of Vatalanib and Metabolite M14 (Clinical Study Data)

| Compound | Identification | Relative Plasma Exposure (% of ¹⁴C AUC₀.₅₋₁₂h) | Systemic Exposure Comparison |

|---|---|---|---|

| Vatalanib | Parent Drug | ~24% | - |

| Metabolite M14 | NVP-AAW378/ZK-261557 | ~21% | Comparable to Vatalanib |

Data derived from a study in human cancer patients. researchgate.netsci-hub.se

Given the significant systemic exposure of M14 in humans, regulatory guidelines would necessitate its toxicokinetic evaluation in preclinical species. fda.gov This involves demonstrating that exposure to M14 in at least one of the animal species used for safety testing is equal to or greater than the exposure in humans. nih.gov While specific quantitative data from preclinical toxicology studies on M14 exposure are not detailed in the available literature, the methods to obtain such data would typically involve analyzing plasma samples from animal toxicity studies using techniques like liquid chromatography-mass spectrometry (LC-MS) or quantitative nuclear magnetic resonance (qNMR) if a synthetic standard is unavailable. nih.govresearchgate.net The comparison of urinary metabolic profiles between preclinical species (e.g., rat) and humans is also a common approach to assess whether bioactivation pathways are similar. tandfonline.com

Correlation of M14 Exposure with Non-Clinical Observations

For this compound, studies have characterized it as being pharmacologically inactive. researchgate.netsci-hub.sedrugbank.com This finding is highly significant for its safety assessment. An inactive metabolite is generally considered to pose a lower toxicological risk compared to a pharmacologically active one.

In the primary clinical metabolism study, the two main metabolites contributing to systemic exposure, M14 (NVP-AAW378/ZK-261557) and M17 (CGP-84368/ZK-260120), were both reported to be inactive. researchgate.netsci-hub.se This suggests that the pharmacological and potential toxicological effects of Vatalanib administration are primarily attributable to the parent compound rather than these major metabolites.

The literature analysis did not reveal any specific non-clinical toxicity findings that were directly correlated with exposure to metabolite M14. This lack of correlated toxicity is consistent with its designation as pharmacologically inactive. In general, instances where a metabolite is the primary cause of toxicity are considered rare, and the greater challenge often lies in the failure of animal toxicology studies to predict human safety issues for other reasons. tandfonline.com

Table 3: Summary of Findings for this compound

| Parameter | Finding | Implication for Toxicokinetic Evaluation |

|---|---|---|

| Identity | NVP-AAW378/ZK-261557 | Allows for specific tracking and characterization. |

| Human Exposure | Significant; comparable to parent drug Vatalanib. researchgate.netsci-hub.sedrugbank.com | Qualifies as a major human metabolite requiring preclinical safety assessment coverage. fda.gov |

| Pharmacological Activity | Reported as inactive. researchgate.netsci-hub.sedrugbank.com | Reduces the likelihood of the metabolite contributing directly to the pharmacological or toxicological effects of the parent drug. |

| Correlated Non-Clinical Observations | No specific toxicities reported in the literature. | Consistent with its inactive status; suggests a low intrinsic risk profile. |

Emerging Methodologies and Future Research Directions for Vatalanib Metabolite M14

The Role of Omics Technologies in Metabolite Research

The advent of "omics" technologies, such as metabolomics and toxicogenomics, offers a powerful lens through which to examine the intricate details of drug metabolism. These approaches provide a holistic view of the biochemical changes occurring within an organism in response to a drug and its metabolites.

Metabolomics allows for the comprehensive analysis of all small-molecule metabolites in a biological system. In the context of Vatalanib (B1682193) metabolite M14, metabolomics could be employed to:

Elucidate Metabolic Pathways: By comparing the metabolic profiles of systems exposed to Vatalanib with unexposed controls, researchers can identify novel biotransformation pathways leading to the formation of M14 and other metabolites.

Identify Biomarkers of Exposure and Effect: Changes in the levels of endogenous metabolites following exposure to Vatalanib and M14 could serve as sensitive biomarkers for assessing drug exposure and potential downstream biological effects.

Investigate Inter-individual Variability: Metabolomic profiling of diverse populations can help to uncover genetic and environmental factors that contribute to variations in the metabolism of Vatalanib to M14, potentially explaining differences in drug response and toxicity.

Toxicogenomics , the study of how the genome responds to toxic substances, can provide valuable information on the potential safety profile of M14. By analyzing changes in gene expression in cells or tissues exposed to this metabolite, researchers can:

Identify Toxicity Pathways: Uncover the molecular mechanisms and cellular pathways that may be perturbed by M14, offering early indications of potential adverse effects.

Develop Predictive Toxicity Models: Gene expression signatures associated with M14 exposure could be used to build predictive models for assessing the toxicity of other, structurally related compounds.

Predicting the Journey: Computational Approaches to Biotransformation

Computational modeling has emerged as an indispensable tool in modern drug discovery and development, offering the ability to predict the metabolic fate of new chemical entities. These in silico approaches can significantly reduce the time and resources required for traditional metabolism studies.

For Vatalanib metabolite M14, computational approaches can be leveraged to:

Predict Sites of Metabolism: Algorithms can analyze the chemical structure of Vatalanib to predict the most likely sites of enzymatic attack, providing hypotheses about the formation of M14 and other metabolites.

Simulate Biotransformation Pathways: Sophisticated software can model the entire metabolic cascade, predicting the sequential enzymatic reactions that lead from the parent drug to its various metabolites, including minor and transient species.

Estimate Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of M14, offering insights into its likely systemic exposure and clearance.

| Computational Approach | Application in M14 Research |

| Structure-Based Models | Predict interactions with drug-metabolizing enzymes. |

| Ligand-Based Models | Identify structural features that influence metabolic stability. |

| Systems Biology Models | Simulate the dynamic interplay of metabolic pathways. |

These predictive models, when used in conjunction with experimental data, can accelerate the characterization of Vatalanib's metabolic profile and enhance our understanding of the factors governing the formation and disposition of M14.

Uncovering the Hidden: Identification of Minor and Unidentified Metabolites

While significant progress has been made in characterizing the primary metabolic pathways of Vatalanib, a complete picture requires the identification and characterization of all its metabolites, including those present in lower concentrations. A comprehensive study on the metabolism and disposition of Vatalanib in cancer patients revealed a complex metabolic profile. doi.orgnih.gov In this study, NVP-AAW378/ZK-261557 was identified as metabolite M14. doi.org

The study utilized radiolabeled Vatalanib to trace its metabolic fate, leading to the identification of numerous metabolites in plasma, urine, and feces. While major metabolites were structurally elucidated, a number of minor metabolites were only partially characterized, and some remained unidentified. doi.org

Future research efforts in this area should focus on:

High-Resolution Mass Spectrometry (HRMS): Advanced HRMS techniques can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown metabolites.

Tandem Mass Spectrometry (MS/MS): By fragmenting metabolite ions, MS/MS provides structural information that is crucial for elucidating the chemical structures of previously unidentified compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For metabolites that can be isolated in sufficient quantities, NMR provides definitive structural information.

Metabolite Synthesis: The chemical synthesis of suspected metabolite structures allows for direct comparison with experimental data, confirming their identity.

A thorough characterization of the complete metabolic profile of Vatalanib is essential for a comprehensive assessment of its disposition and potential for drug-drug interactions.

Advanced Models for Studying M14 Metabolism and Fate

Traditional in vitro and in vivo models have been the cornerstone of drug metabolism research. However, recent advancements are providing more physiologically relevant systems for studying the metabolic fate of drugs and their metabolites.

For investigating this compound, these advanced models offer significant advantages:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids, which are 3D cell cultures that more closely mimic the architecture and function of native tissues, can provide a more accurate representation of hepatic metabolism compared to traditional 2D cell cultures. These models can be used to study the formation of M14 in a more physiologically relevant context.

Organs-on-a-Chip: These microfluidic devices contain living cells in a microenvironment that simulates the functions of human organs. A "liver-on-a-chip" could be used to study the metabolism of Vatalanib and the subsequent transport and effects of M14 in a dynamic and controlled system.

Humanized Animal Models: Animal models that have been genetically modified to express human drug-metabolizing enzymes can provide a more accurate in vivo prediction of human metabolism and the pharmacokinetic profile of M14.

These innovative models are expected to bridge the gap between preclinical research and clinical outcomes, providing more reliable data on the metabolism and disposition of this compound in humans.

Q & A

Q. What analytical methodologies are recommended for structural identification of Vatalanib metabolite M14 in preclinical studies?

Metabolite M14, formed via ester hydrolysis, can be identified using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). Tandem MS fragmentation patterns and retention time alignment with synthetic reference standards are critical for confirmation. Database matching (e.g., METLIN, mzCloud) should prioritize spectral libraries with esterase-mediated hydrolysis data. For isomer discrimination, orthogonal techniques like nuclear magnetic resonance (NMR) or ion mobility spectrometry are advised .

Q. How should researchers design experiments to ensure reliable detection of M14 in biological matrices?

- Sample Preparation: Use stabilized matrices (e.g., EDTA plasma) to prevent ex vivo hydrolysis. Include control samples spiked with M14 to validate recovery rates.

- Instrumentation: Employ targeted LC-MS/MS with multiple reaction monitoring (MRM) transitions optimized for M14’s precursor and product ions.

- Quality Control: Integrate technical and biological replicates to account for batch effects. Calibrate MS instruments daily using certified reference materials .

Q. What are the primary metabolic pathways contributing to M14 formation, and how can these be validated?

M14 is primarily generated via ester hydrolysis mediated by carboxylesterases (e.g., CES1/2) or cytochrome P450 isoforms (e.g., CYP2C9). To validate pathways:

- Use recombinant enzyme supersomes (e.g., CYP2C9) in vitro.

- Apply chemical inhibitors (e.g., bis-4-nitrophenyl phosphate for CES) to assess pathway-specific contributions.

- Compare metabolite abundance in hepatic microsomes vs. cytosol fractions .

Advanced Research Questions

Q. How can researchers address pharmacokinetic variability in M14 exposure observed across clinical populations?

Population pharmacokinetic (PopPK) modeling, as demonstrated in CALGB 10105, is essential. Key steps include:

- Covariate Analysis: Assess age, renal/hepatic function, and genetic polymorphisms (e.g., CYP2C9*2/*3) for their impact on clearance.

- Time-Dependent Induction: Model auto-induction of metabolic enzymes using nonlinear mixed-effects software (e.g., NONMEM).

- Exposure-Toxicity Analysis: Link M14 plasma concentrations to adverse events (e.g., hypertension) via logistic regression .

Q. What experimental strategies are recommended to resolve contradictions in M14’s role as a biomarker for Vatalanib efficacy?

- Multi-Omics Integration: Combine metabolomics with proteomic data (e.g., VEGF receptor phosphorylation) to contextualize M14’s pharmacological activity.

- Pathway Enrichment Analysis: Use tools like MetaboAnalyst to map M14 to angiogenesis-related pathways (e.g., arachidonic acid metabolism).

- Cross-Study Validation: Pool data from repositories (e.g., Metabolomics Workbench Project ID PR000898) to assess reproducibility across cohorts .

Q. How can researchers optimize untargeted metabolomics workflows to distinguish M14 from structurally similar metabolites?

- Chromatographic Separation: Utilize ultra-high-performance LC (UHPLC) with hydrophilic interaction chromatography (HILIC) to resolve polar isomers.

- Data Processing: Apply open-source tools (e.g., XCMS, MZmine) with stringent filters (mass error < 2 ppm, spectral similarity > 80%).

- Confidence Scoring: Adopt tiered identification criteria (e.g., Level 1: reference standard match; Level 2: in silico MS/MS prediction) .

Q. What methodologies enable the integration of M14 data across heterogeneous metabolomics studies?

- Metadata Standardization: Follow Metabolomics Workbench guidelines for annotating sample collection, extraction protocols, and instrument parameters.

- Batch Correction: Use ComBat or QC-based normalization to mitigate platform-specific biases (e.g., NMR vs. LC-MS).

- FAIR Data Principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like NMDR .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in M14 quantification between targeted and untargeted metabolomics approaches?

- Cross-Validation: Run parallel analyses using targeted MRM and untargeted HRMS on the same samples.

- Internal Standards: Spike stable isotope-labeled analogs of M14 to correct for ion suppression/enhancement.

- Statistical Harmonization: Apply variance-stabilizing transformations (e.g., log2) before meta-analysis .

Q. What steps are critical for ensuring reproducibility in M14-focused translational studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.